

Technical Guide: 17:0-16:1 PC-d5 (CAS No. 2342575-79-3)

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Compound of Interest

Compound Name: 17:0-16:1 PC-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(heptadecanoyl)-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine-d5 (**17:0-16:1 PC-d5**), a deuterated phosphatidylcholine primarily utilized as an internal standard in mass spectrometry-based lipidomics.

Core Compound Information

CAS Number: 2342575-79-3[1][2][3]

Synonyms: 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine[1][2]

This stable isotope-labeled lipid is a critical tool for achieving accurate and precise quantification of phosphatidylcholines and other lipid species in complex biological samples. Its chemical properties are summarized in the table below.

Physicochemical Properties

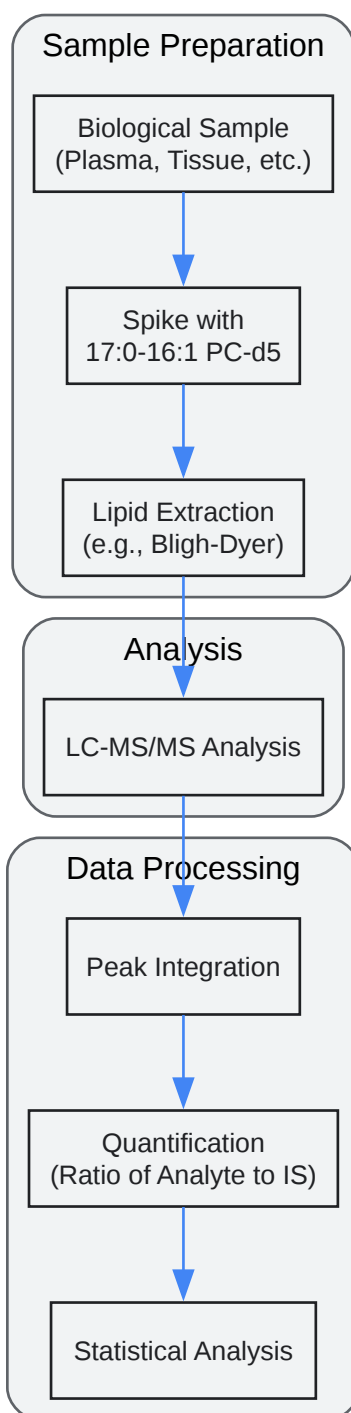
Property	Value	Source
Molecular Formula	C41H75D5NO8P	[1]
Formula Weight	751.09 g/mol	[1]
Exact Mass	750.59 Da	[1]
Purity	>99%	[1]
Storage Temperature	-20°C	[1]
Physical Form	Solution	
Stability	1 Year	[1]

Application in Quantitative Lipidomics

17:0-16:1 PC-d5 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based lipidomics. The use of stable isotope-labeled standards is considered the gold standard for quantification as they are chemically identical to their endogenous counterparts and co-elute, thus correcting for variations in sample preparation, extraction efficiency, and matrix effects during ionization.

Experimental Workflow for Lipidomics Analysis

The following diagram outlines a typical workflow for quantitative lipidomics using a deuterated internal standard like **17:0-16:1 PC-d5**.



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A typical workflow for quantitative lipidomics using an internal standard.

Detailed Experimental Protocol

The following is a generalized protocol for the analysis of phosphatidylcholines in a biological matrix using **17:0-16:1 PC-d5** as an internal standard.

1. Preparation of Internal Standard Stock Solution:

- Prepare a stock solution of **17:0-16:1 PC-d5** in a suitable organic solvent (e.g., ethanol or chloroform/methanol mixture) at a concentration of 1 mg/mL.
- Store the stock solution at -20°C.

2. Sample Preparation and Lipid Extraction:

- Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
- Add a known amount of the **17:0-16:1 PC-d5** internal standard to each sample. The final concentration of the internal standard should be within the linear range of the instrument's response and comparable to the expected concentration of the endogenous lipids of interest.
- Perform lipid extraction using a standard method such as the Bligh and Dyer or Folch extraction, which uses a biphasic solvent system of chloroform, methanol, and water.
- The lipid-containing organic phase is collected and dried under a stream of nitrogen.

3. Sample Reconstitution and LC-MS/MS Analysis:

- Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile/water mixture).
- Inject the reconstituted sample into an LC-MS/MS system.
- Liquid Chromatography (LC): Separation of lipid classes is typically achieved using a C18 reversed-phase column with a gradient elution.
 - Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.
 - Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

- A typical gradient runs from a higher polarity (more mobile phase A) to a lower polarity (more mobile phase B) over a period of 15-30 minutes to elute the different lipid classes.
- Mass Spectrometry (MS): The mass spectrometer is usually operated in positive electrospray ionization (ESI+) mode for phosphatidylcholine analysis.
 - Precursor Ion Scan: A common method for PC analysis is to perform a precursor ion scan for m/z 184.1, which corresponds to the phosphocholine headgroup.
 - Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is used. The precursor ion of the specific PC species is selected and fragmented, and a specific product ion is monitored. For **17:0-16:1 PC-d5**, the transition would be m/z 751.1 \rightarrow 184.1.

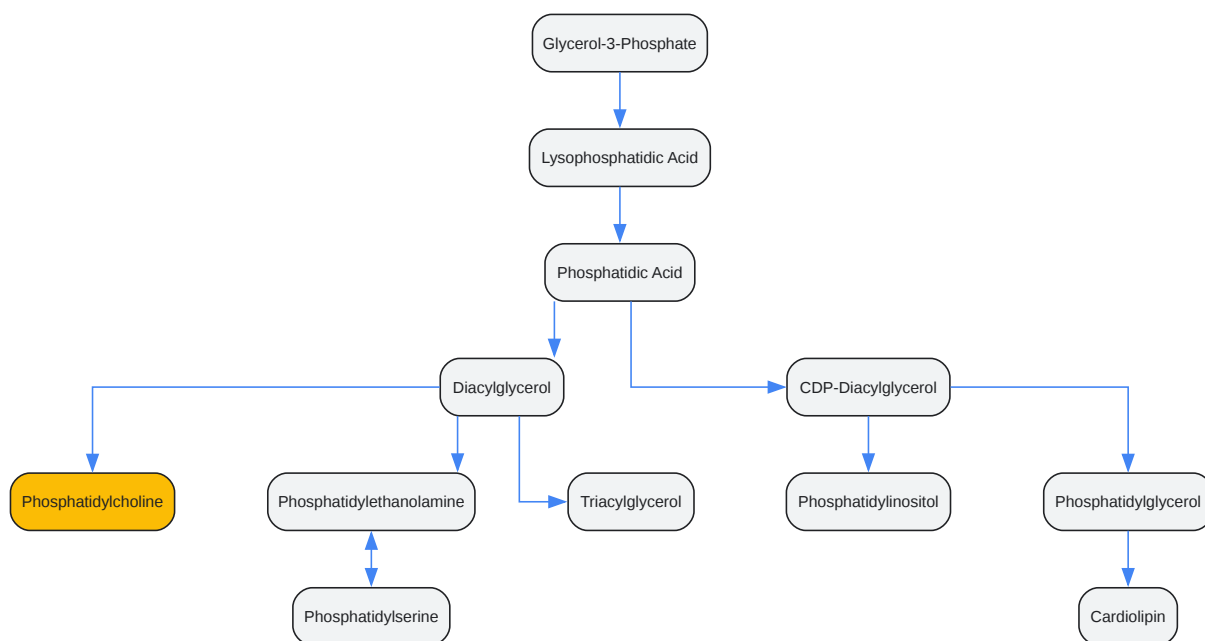
4. Data Analysis:

- The peak areas of the endogenous phosphatidylcholine species and the **17:0-16:1 PC-d5** internal standard are integrated.
- The concentration of the endogenous lipid is calculated by comparing the ratio of its peak area to the peak area of the known concentration of the internal standard.

Biological Context: Glycerophospholipid Metabolism

Phosphatidylcholines are a major class of glycerophospholipids, which are essential components of cellular membranes and are involved in various cellular processes. The non-deuterated form, 17:0-16:1 PC, is a naturally occurring lipid. While its specific role in signaling is not well-defined, studies have shown that alterations in its levels may be associated with certain biological states. For instance, a decrease in PS (17:0/16:1) and other glycerophospholipids has been observed in aging retinas, suggesting its potential as a biomarker.[\[4\]](#)[\[5\]](#)

The diagram below provides a simplified overview of the glycerophospholipid metabolism pathway, illustrating the synthesis of major phospholipid classes, including phosphatidylcholine (PC).



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Simplified overview of the glycerophospholipid metabolism pathway.

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